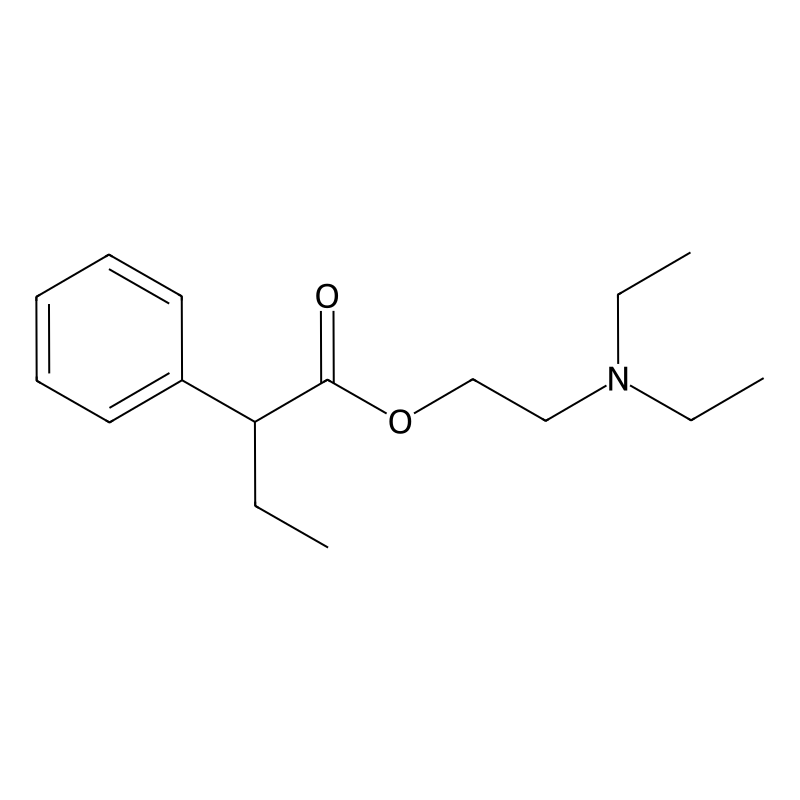Butetamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Butetamate is a chemical compound with the molecular formula and a molecular weight of approximately 263.38 g/mol. It is classified as an alkylbenzene and is recognized for its therapeutic properties, particularly as an anticholinergic and spasmolytic agent. The compound is often used in the form of its citrate salt, which enhances its solubility and bioavailability. Butetamate acts primarily as a cough suppressant, modulating the central cough reflex and providing mild bronchodilation .
Pharmacological Effects:
Butetamate is a centrally acting muscle relaxant belonging to the glutamate antagonist class. While its precise mechanism of action remains under investigation, it is believed to act by inhibiting excitatory neurotransmission in the central nervous system, particularly at the level of the spinal cord. This results in the reduction of muscle tone and spasticity, making it a potential therapeutic candidate for various neurological conditions. [Source: European Medicines Agency (EMA) - ]
Potential Therapeutic Applications:
Butetamate has been explored in scientific research for its potential therapeutic applications in various neurological conditions, including:
- Spasticity: Spasticity is a condition characterized by increased muscle tone and involuntary muscle stiffness, often arising from neurological disorders like multiple sclerosis, stroke, and spinal cord injury. Research suggests that butetamate may be effective in reducing spasticity and improving muscle control in these patients. [Source: National Library of Medicine (NLM) - ]
- Cerebral Palsy: Cerebral palsy is a developmental disorder affecting movement, muscle tone, and coordination. Studies have investigated the potential use of butetamate to improve muscle control and function in children with cerebral palsy, although further research is necessary to establish its definitive efficacy. [Source: National Library of Medicine (NLM) - ]
- Pain Management: Some research suggests that butetamate might offer potential benefits in managing pain associated with various conditions, including neuropathic pain and musculoskeletal pain. However, more research is required to fully understand its role in pain management. [Source: National Library of Medicine (NLM) - ]
- Hydrolysis: This reaction produces alpha-phenylbutyric acid and diethylamine when subjected to aqueous conditions.
- Esterification: Butetamate can be synthesized through the esterification of alpha-phenylbutyric acid with diethylaminoethyl chloride in the presence of a base like potassium carbonate .
The compound exhibits stability under normal conditions but may decompose at elevated temperatures, potentially releasing toxic gases .
Butetamate exhibits significant biological activity, primarily as an antitussive agent. Its mechanism involves:
- Cough Suppression: It acts on the central nervous system to reduce the urge to cough.
- Bronchodilation: It provides mild relaxation of bronchial muscles, aiding in respiratory conditions .
Adverse effects may include drowsiness, dizziness, and hypersensitivity reactions in some individuals .
The synthesis of butetamate typically involves:
- Starting Materials:
- Alpha-phenylbutyric acid
- Diethylaminoethyl chloride hydrochloride
- Potassium carbonate
- Diisopropyl ether as a solvent
- Procedure:
Butetamate is primarily used in pharmacology for its therapeutic effects:
- Cough Suppressant: Widely used in treating cough-related conditions.
- Anticholinergic Agent: Utilized for its ability to block acetylcholine receptors, leading to muscle relaxation.
- Spasmolytic Activity: Employed in managing gastrointestinal spasms and other muscle-related disorders .
Research indicates that butetamate interacts with various biological pathways:
- Drug Interactions: Caution is advised when combining butetamate with central nervous system depressants due to potential additive effects on sedation.
- Metabolic Pathways: Studies suggest that butetamate may influence liver enzymes involved in drug metabolism, necessitating careful monitoring when co-administered with other medications .
Several compounds share structural or functional similarities with butetamate. Below is a comparison highlighting their unique features:
Butetamate's unique combination of antitussive and spasmolytic properties distinguishes it from these similar compounds, making it particularly valuable in respiratory therapies.








